N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide is a complex organic compound characterized by its unique molecular structure, which includes furan, thiophene, and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and thiophene derivatives. These derivatives are then reacted under specific conditions to form the pyrazole core. The reaction conditions often require the use of strong bases or acids, and the process may be carried out under reflux or in a microwave-assisted synthesis setup to enhance reaction efficiency.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: Its derivatives have been studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials and as a building block for various chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives of the compound.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide
N-(furan-2-ylmethyl)-4-bromobenzamide
N-(furan-2-ylmethyl)thiophene-2-carboxamide
This compound's multifaceted nature makes it a valuable subject of study in various scientific disciplines, and ongoing research continues to uncover new possibilities for its use.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-16-10-14(7-15-16)22(18,19)17(8-12-4-6-21-11-12)9-13-3-2-5-20-13/h2-7,10-11H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCTXHMHHDRTQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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